Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro and methoxy substituent on the phenyl rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-[3-(4-chloro-2-methylphenyl)phenyl]acetate
- Methyl 2-[3-(4-chloro-2-hydroxyphenyl)phenyl]acetate
- Methyl 2-[3-(4-chloro-2-ethoxyphenyl)phenyl]acetate
Comparison: Methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl 2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-19-15-10-13(17)6-7-14(15)12-5-3-4-11(8-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSISICJWCPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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